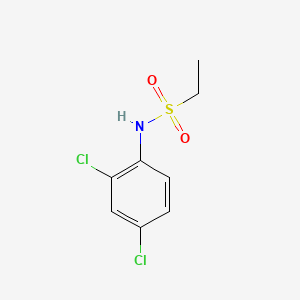

N-(2,4-dichlorophenyl)ethanesulfonamide

Description

Historical Context and Evolution of Sulfonamide-Based Compounds in Medicinal Chemistry

The journey of sulfonamides began in the early 20th century with the discovery of their antibacterial properties. Experiments at Bayer AG in the 1930s led to the development of Prontosil, the first commercially available antibacterial sulfonamide. It was soon discovered that Prontosil was a prodrug, metabolized in the body to the active agent, sulfanilamide. This breakthrough marked the dawn of the antibiotic era, providing the first effective systemic treatments for bacterial infections and paving the way for the antibiotic revolution in medicine.

Following this initial success, chemists synthesized thousands of sulfonamide derivatives, leading to drugs with improved efficacy and a wider spectrum of activity. While the advent of penicillin and other antibiotics later overshadowed their use as primary antibacterial agents, the therapeutic applications of sulfonamides continued to expand. Researchers discovered that modifications to the sulfonamide scaffold could yield compounds with diverse pharmacological profiles, leading to the development of diuretics, antidiabetic agents, anticonvulsants, and anti-inflammatory drugs.

Table 1: Key Milestones in the History of Sulfonamides

| Year | Discovery/Development | Significance |

|---|---|---|

| 1932 | Experiments with Prontosil begin at Bayer AG. | Marked the beginning of research into sulfonamides as antibacterial agents. |

| 1935 | Publication of the discovery of Prontosil's antibacterial effects. | Introduced the first effective systemic antibacterial drugs. |

| 1936 | Discovery that Prontosil is a prodrug for sulfanilamide. | Elucidated the mechanism of action and spurred the development of derivatives. |

| 1940s | Development of sulfonylureas. | Expanded the therapeutic use of sulfonamides to the treatment of diabetes. |

Structural Characteristics and Chemical Versatility of the Sulfonamide Scaffold

The sulfonamide group's chemical properties are central to its versatility. The sulfur atom in the sulfonamide moiety has a tetrahedral geometry, which influences the three-dimensional shape of the molecule. This specific geometry is crucial for how these molecules interact with biological targets, such as enzymes.

The sulfonamide linker is considered critical for the activity of many compounds in this class. The N-H proton of the sulfonamide is acidic and can participate in hydrogen bonding, a key interaction in drug-receptor binding. Furthermore, the sulfonyl group (SO₂) can also act as a hydrogen bond acceptor. These hydrogen bonding capabilities, combined with the ability to modify the R-groups attached to the sulfur and nitrogen atoms, allow for the fine-tuning of a compound's electronic and steric properties. This adaptability enables the design of molecules that can selectively bind to a wide variety of biological targets.

The synthesis of sulfonamides is typically straightforward, often involving the reaction of a sulfonyl chloride with an amine. This accessibility has contributed to the widespread exploration of sulfonamide derivatives in academic and industrial research.

Overview of Dichlorophenyl-Substituted Sulfonamide Analogs in Academic Investigation

The incorporation of a dichlorophenyl group into a sulfonamide structure has been a strategy employed in the design of various biologically active molecules. The chlorine atoms on the phenyl ring can significantly alter the compound's properties, such as its lipophilicity, metabolic stability, and binding affinity to target proteins.

Academic research has explored dichlorophenyl-substituted sulfonamides for a range of potential therapeutic applications. For example, studies on compounds like 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide have provided insights into their potential as partial agonists for peroxisome proliferator-activated receptor γ (PPARγ), a target for antidiabetic drugs. nih.gov In these analogs, the dichlorinated phenyl ring (referred to as the A ring) is often situated in a hydrophobic pocket of the receptor, where it can form crucial π–π stacking interactions with amino acid residues like phenylalanine. nih.gov

The position of the chlorine atoms on the phenyl ring is also a key determinant of activity. Research has shown that substitutions at the 2 and 4 positions of the phenyl ring can contribute to tighter packing within the binding site of a target protein, potentially enhancing the compound's activity. nih.gov The investigation of various dichlorophenyl sulfonamide analogs helps to build a comprehensive structure-activity relationship (SAR) profile, guiding the design of more potent and selective therapeutic agents.

Rationale for Focused Research on N-(2,4-dichlorophenyl)ethanesulfonamide and its Derivatives

While direct and extensive research on this compound is not widely published, the rationale for its investigation can be inferred from the study of its structural components and related analogs. The focus on this specific molecule and its derivatives would likely be driven by a systematic exploration of the chemical space around biologically active sulfonamides.

The key structural features of this compound are:

The N-(2,4-dichlorophenyl) group: As established in studies of other dichlorophenyl sulfonamides, this moiety is known to interact favorably with hydrophobic pockets in biological targets. nih.gov The 2,4-substitution pattern is of particular interest for its potential to enhance binding affinity.

The ethanesulfonamide (B75362) group: This represents a variation from the more commonly studied benzenesulfonamide (B165840) analogs. Replacing the phenyl ring of a benzenesulfonamide with an ethyl group alters the size, shape, and flexibility of the molecule. This modification could lead to improved selectivity for a particular biological target or better pharmacokinetic properties.

Therefore, the focused research on this compound and its derivatives would be a logical step in the broader investigation of dichlorophenyl-substituted sulfonamides. The aim would be to understand how the combination of the 2,4-dichlorophenyl group with a smaller, more flexible alkanesulfonamide moiety influences its biological activity. This research would contribute to a more detailed understanding of the SAR of sulfonamides and could lead to the discovery of novel compounds with unique therapeutic potential.

Table 2: Structural Comparison of Related Sulfonamide Analogs

| Compound Name | Aromatic/Aliphatic Group on Sulfur | Phenyl Group Substitution on Nitrogen | Potential Area of Investigation |

|---|---|---|---|

| N-(2,4-dichlorophenyl)benzenesulfonamide | Phenyl | 2,4-dichloro | PPARγ modulation, antibacterial |

| This compound | Ethyl | 2,4-dichloro | Exploring the effect of a smaller, flexible side chain on biological activity. |

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-2-14(12,13)11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBWYAHCLAURSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Evaluation and Biological Activity Profiling of N 2,4 Dichlorophenyl Ethanesulfonamide and Its Analogs

Enzyme Inhibition Studies and Mechanistic Investigations

The sulfonamide moiety is a key pharmacophore in a multitude of biologically active compounds. Analogs of N-(2,4-dichlorophenyl)ethanesulfonamide have been investigated for their inhibitory effects on a wide range of enzymes, demonstrating the versatility of this chemical scaffold in drug design.

Cholinesterase inhibitors are critical for managing neurodegenerative conditions like Alzheimer's disease. mdpi.com Research into N-phenylsulfonamide derivatives has identified potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, a series of nine N-phenylsulfonamide derivatives were synthesized and evaluated, with some compounds showing inhibition constants (Kᵢ) in the nanomolar range. For instance, N-(4-ethylphenyl)-4-methylbenzenesulfonamide demonstrated a Kᵢ of 31.5 ± 0.33 nM for AChE and 24.4 ± 0.29 nM for BChE. mdpi.com

Similarly, another study on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives revealed significant dual anticholinesterase effects. The introduction of a lipophilic 4-methoxystyryl group resulted in a compound with IC₅₀ values of 4.3 ± 0.23 µM against AChE and 5.6 ± 0.24 µM against BChE, highlighting how structural modifications can influence inhibitory potency. globethesis.com

| Compound Name | Target Enzyme | Inhibition Value (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| N-(4-ethylphenyl)-4-methylbenzenesulfonamide | AChE | 31.5 ± 0.33 nM (Kᵢ) | mdpi.com |

| N-(4-ethylphenyl)-4-methylbenzenesulfonamide | BChE | 24.4 ± 0.29 nM (Kᵢ) | mdpi.com |

| N-(2-acetyl-5-bromophenyl)benzenesulfonamide | AChE | 8.9 ± 0.21 µM (IC₅₀) | globethesis.com |

| N-(2-acetyl-5-bromophenyl)benzenesulfonamide | BChE | 26.5 ± 0.24 µM (IC₅₀) | globethesis.com |

| N-(2-acetyl-4-(4-methoxystyryl)phenyl)benzenesulfonamide | AChE | 4.3 ± 0.23 µM (IC₅₀) | globethesis.com |

| N-(2-acetyl-4-(4-methoxystyryl)phenyl)benzenesulfonamide | BChE | 5.6 ± 0.24 µM (IC₅₀) | globethesis.com |

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. Analogs containing a sulfonamide scaffold, specifically 1,2-benzothiazine-N-arylacetamides, have been identified as effective inhibitors of this enzyme. uclouvain.benih.gov A study on a series of these compounds found several to be more potent than the standard drug, acarbose. Notably, compounds with electron-withdrawing substituents such as chloro and bromo groups on the N-phenyl ring demonstrated strong α-glucosidase inhibition. For example, the 4-bromobenzoyl derivative 12d exhibited an IC₅₀ value of 20.76 µM, and the 3,5-dichlorophenyl derivative 10l showed an IC₅₀ of 2.1 µM in a separate study. nih.govnih.gov

| Compound Class/Name | Target Enzyme | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] globethesis.comnih.govthiazin-2-yl)-N-(4-chlorophenyl)acetamide (12d) | α-Glucosidase | 20.76 µM | nih.gov |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] globethesis.comnih.govthiazin-2-yl)-N-(4-bromophenyl)acetamide (11c) | α-Glucosidase | 30.65 µM | nih.gov |

| Ethyl 3-(((1-(2-((3,5-dichlorophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenylpyridazine-4-carboxylate (10l) | α-Glucosidase | 2.1 µM | nih.gov |

| N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e] globethesis.comnih.govthiazin-2-yl)acetamide (12i) | α-Glucosidase | 25.88 µM | nih.gov |

The benzenesulfonamide (B165840) moiety is a hallmark of selective COX-2 inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Studies on regioisomeric phenylethynylbenzenesulfonamides have shown that the placement of the sulfonamide group significantly impacts activity and selectivity. The meta-sulfonamide regioisomer, 3-(2-phenylethynyl)benzenesulfonamide, was identified as a potent and selective COX-2 inhibitor with an IC₅₀ of 0.45 µM and a selectivity index of 70. ukm.my In another series of analogs, where a benzenesulfonamide moiety was tethered to a quinazolinone core, the compound 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM. researchgate.net

| Compound Name | Target Enzyme | Inhibition Value (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 3-(2-phenylethynyl)benzenesulfonamide (10a) | COX-1 | 31.5 µM | 70 | ukm.my |

| 3-(2-phenylethynyl)benzenesulfonamide (10a) | COX-2 | 0.45 µM | ||

| 4-(2-phenylethynyl)benzenesulfonamide | COX-1 | >100 µM | >125 | ukm.my |

| 4-(2-phenylethynyl)benzenesulfonamide | COX-2 | 0.80 µM | ||

| 4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) | COX-2 | 47.1% inhibition at 20 µM | Not Reported | researchgate.net |

Lipoxygenases (LOX) are enzymes involved in the inflammatory pathway, distinct from cyclooxygenases. Research has demonstrated that sulfonamide derivatives can also target this enzyme class. A study focused on the synthesis of 4-(toluene-4-sulfonylamino)-benzoic acid derivatives identified several compounds with good lipoxygenase inhibitory activities. The N-alkylated products were found to be more active than O-alkylated versions, with the most potent compound, 2-(4-(p-tolylsulfonamido)benzamido)acetic acid (4m), exhibiting an IC₅₀ value of 15.8 ± 0.57 µM. nih.gov

| Compound Name | Target Enzyme | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|

| 2-(4-(p-tolylsulfonamido)benzamido)acetic acid (4m) | Lipoxygenase | 15.8 ± 0.57 µM | nih.gov |

| 4-(4-(p-tolylsulfonamido)benzamido)butanoic acid (4g) | Lipoxygenase | 39.2 ± 0.43 µM | nih.gov |

| 3-(4-(p-tolylsulfonamido)benzamido)propanoic acid (4e) | Lipoxygenase | 56.1 ± 0.17 µM | nih.gov |

The inhibitory activity of sulfonamide analogs extends to a diverse array of other enzymes.

Urease: Urease inhibitors are pursued for treating infections by urease-producing bacteria like Helicobacter pylori. Benzenesulfonamide hydroxamic acid analogs have emerged as potent urease inhibitors. In a synthesized series, compounds with strong electron-withdrawing groups on the benzene (B151609) ring showed enhanced activity, with one compound registering an IC₅₀ of 0.095 ± 0.02 µM, significantly more potent than the control. globethesis.com More recently, sulfonamide-1,2,3-triazole-acetamide derivatives have been developed, with the most potent compound showing an IC₅₀ value of 0.12 µM, which is 198-fold more potent than the standard inhibitor thiourea. ukm.my

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation. mdpi.com Studies on sulfonamide chalcone (B49325) analogs have identified compounds with significant tyrosinase inhibitory activity. One such compound, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, when used as a precursor for a chalcone series, led to a derivative (5c) with an IC₅₀ of 0.43 ± 0.07 mM, which was more potent than the standard kojic acid. Other research has evaluated amino-hydroxy-benzenesulfonic acids and sulfonamides as tyrosinase substrates, indicating complex interactions with the enzyme's active site. nih.gov

Serine Proteases: This is a broad family of enzymes involved in processes from digestion to blood clotting. Functionalized sulfonamides coupled to a 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold have been shown to be potent, time-dependent inhibitors of serine proteases such as human leukocyte elastase (HLE), proteinase 3 (PR3), and cathepsin G. This demonstrates that the sulfonamide structure can be a powerful design element for creating selective inhibitors for this enzyme class.

Understanding the mechanism of inhibition is crucial for drug development. Kinetic studies on active sulfonamide analogs have revealed various modalities of enzyme inhibition.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, competing with the substrate. Some α-glucosidase inhibitors based on sulfonamide scaffolds have been found to act competitively. nih.gov

Non-Competitive Inhibition: Here, the inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that inactivates the enzyme. This type of inhibition was observed in a study of N-arylacetamide derivatives with a cyclic sulfonamide core against α-glucosidase. nih.gov The kinetic analysis showed that the inhibitor could bind to both the free enzyme and the enzyme-substrate complex.

Mixed-Type Inhibition: This modality is a combination of competitive and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. Benzenesulfonamide hydroxamic acid analogs were found to inhibit urease via a slow, reversible, mixed-competition mechanism. globethesis.com

Time-Dependent Inhibition: Some inhibitors form a covalent bond or a very slowly dissociating complex with the enzyme, leading to time-dependent or irreversible inhibition. Functionalized sulfonamides have been identified as time-dependent inhibitors of serine proteases.

The specific modality of inhibition is dependent on the unique structural features of the analog and the topology of the target enzyme's active and allosteric sites.

Receptor Binding and Modulation Assays for Pharmacological Target Identification

The interaction of this compound with various pharmacological targets has been a subject of scientific inquiry. The subsequent subsections outline the findings related to its potential activity at several key receptors.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Partial Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and inflammation. While extensive research has been conducted on various N-aryl sulfonamide derivatives as PPARγ modulators, specific studies detailing the direct interaction, agonism, or partial agonism of this compound with the PPARγ receptor are not prominently available in the reviewed scientific literature. Research into structurally related compounds suggests that the nature and position of substituents on the phenyl ring of N-aryl sulfonamides are critical for PPARγ activity, but direct evidence for the ethanesulfonamide (B75362) derivative is lacking.

Endothelin Receptor (ET_A and ET_B) Antagonism

The endothelin (ET) system, comprising ET receptors ET_A and ET_B, is integral to vascular tone regulation. Scientific investigations have identified ethanesulfonamide derivatives as a novel class of orally active, selective ET_A receptor antagonists. nih.gov this compound belongs to this chemical class. Structure-activity relationship (SAR) studies on related pyrimidine-based ethanesulfonamide compounds revealed that modifications to the N-phenylsulfonamide portion of the molecule were well-tolerated for maintaining ET_A binding affinity and selectivity. nih.gov For instance, replacement of a 2-phenylethenesulfonamide (B13091328) group with a 2-phenylethanesulfonamide (B1266341) group maintained potent antagonistic activity. nih.gov While these findings establish the potential of the ethanesulfonamide scaffold for ET_A antagonism, specific binding affinities and functional antagonism data for this compound itself are not detailed in the available literature.

General Activity of Related Ethanesulfonamide Derivatives

| Compound Class | Target Receptor | Activity |

|---|

Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulation (e.g., mGluR4, mGluR8)

Metabotropic glutamate receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability. A thorough review of published research indicates a lack of specific studies investigating the modulatory effects of this compound on mGluR subtypes, including the group III receptors mGluR4 and mGluR8. While various structurally diverse molecules, including some containing sulfonamide moieties, have been explored as mGluR modulators, the specific N-aryl ethanesulfonamide scaffold of the subject compound has not been identified as a modulator for these targets in the reviewed literature. nih.gov

Cannabinoid Receptor 1 (CB1) Affinity and Antagonism

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor primarily expressed in the central nervous system. Research has identified arylsulfonamides as a novel class of ligands for the CB1 receptor. nih.gov As a member of this class, this compound could theoretically possess affinity for this receptor. Initial structure-affinity relationship studies on related piperidinyl-sulfonyl benzoic esters identified compounds with nanomolar affinity that acted as CB1 agonists. nih.gov However, specific binding data (such as K_i values) and functional assays to determine the agonist or antagonist profile of this compound at the CB1 receptor have not been reported in the available scientific literature.

GABAergic Biotargets (e.g., GABA Receptor)

The γ-aminobutyric acid (GABA) system, particularly the GABA_A receptor, is the primary mediator of inhibitory neurotransmission in the brain. Despite the extensive pharmacology of GABA_A receptors with various modulators, specific research evaluating the interaction of this compound with GABAergic biotargets is not available in the reviewed literature. While other classes of compounds have been shown to modulate GABA receptors, there is no direct evidence to characterize the activity of this specific ethanesulfonamide derivative at these sites.

Antimicrobial Efficacy Assessments (Antibacterial and Antifungal Activity)

The potential of sulfonamide-containing compounds as antimicrobial agents is well-established. The inclusion of a dichlorophenyl group in various molecular scaffolds has often been associated with potent antimicrobial effects. acu.edu.in

Studies on different molecular frameworks have shown that derivatives containing a 2,4-dichlorophenyl moiety exhibit significant biological activity. For example, certain sulfonamides of 2-[(2,6-dichlorophenyl)amino]phenyl acetoxyacetic acid have been screened for antibacterial activity against Gram-positive and Gram-negative bacterial strains. researchgate.net Similarly, other sulfonamide derivatives have demonstrated activity against a range of bacteria, with structure-activity relationships indicating that chloro-substitution on the phenyl ring can enhance antibacterial action. acu.edu.in

In the context of antifungal research, N-(trichlorophenyl)sulfonamide derivatives have been synthesized and shown to have excellent activity against fungi like Botrytis cinerea. researchgate.net However, specific studies quantifying the minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of bacterial and fungal pathogens are not present in the currently available literature. Therefore, while the structural motifs suggest potential efficacy, empirical data for this specific compound is lacking.

General Antimicrobial Activity of Related Dichlorophenyl Sulfonamides

| Compound Class | Tested Activity | Target Organisms |

|---|---|---|

| Dichlorophenyl Sulfonamide Derivatives | Antibacterial | Gram-positive & Gram-negative bacteria acu.edu.inresearchgate.net |

Anticonvulsant Activity in in vivo Animal Models

While direct studies on the anticonvulsant properties of this compound are not found in the reviewed literature, the sulfonamide functional group is a component of various known anticonvulsant agents. The evaluation of novel compounds for anticonvulsant activity typically involves standardized in vivo animal models that assess the ability of a substance to prevent or delay the onset of seizures.

Commonly employed models include:

Maximal Electroshock Seizure (MES) Test: This model induces generalized tonic-clonic seizures via an electrical stimulus. It is primarily used to identify compounds that can prevent the spread of seizures. nih.gov

Subcutaneous Metrazol (scMet) Seizure Test: Also known as the pentylenetetrazole (PTZ) seizure model, this test uses a chemical convulsant to induce myoclonic and clonic seizures. It is effective in identifying compounds that can raise the seizure threshold. nih.gov

These models are crucial for the initial screening and characterization of potential antiepileptic drugs. ijnrph.com For example, studies on other classes of compounds, such as 2,4(1H)-diarylimidazoles, have utilized these models to identify candidates with significant anticonvulsant effects, determining key parameters like the median effective dose (ED50). nih.gov

Antioxidant Activity Evaluation

The antioxidant potential of a chemical compound is its ability to neutralize free radicals and reactive oxygen species (ROS), which are implicated in numerous diseases. nih.gov The evaluation of antioxidant activity is typically conducted using various in vitro assays that measure different aspects of this capacity.

Standard methods for antioxidant evaluation include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this test evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation. mdpi.com

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its electron-donating capacity. mdpi.com

Although specific data for this compound is not available, these methods are standard for characterizing the antioxidant properties of novel synthetic compounds. mdpi.comnih.gov

Anticancer Activity against Specific Human Cancer Cell Lines (e.g., Hepatocellular Carcinoma)

Hepatocellular carcinoma (HCC) is a primary liver cancer for which new therapeutic agents are actively being sought. frontiersin.orgmdpi.com The sulfonamide moiety is present in several anticancer drugs, and novel sulfonamide derivatives are often evaluated for their cytotoxic effects against various cancer cell lines.

The preclinical assessment of anticancer activity typically involves:

In Vitro Cytotoxicity Assays: Compounds are tested against panels of human cancer cell lines, such as HepG2, Huh-7, and PLC/PRF/5 for hepatocellular carcinoma. frontiersin.orgmdpi.com The half-maximal inhibitory concentration (IC50) is determined to quantify the compound's potency in inhibiting cell growth.

Mechanism of Action Studies: Further investigations may explore how a compound induces cancer cell death, for instance, by promoting apoptosis (programmed cell death) or inhibiting key signaling pathways involved in cancer progression. mdpi.com

While research highlights the anticancer potential of various novel compounds and drug combinations against HCC, specific studies detailing the activity of this compound against these cell lines were not identified. frontiersin.orgnih.gov

Investigations into DNA Interaction and Nuclease Activity

Certain chemical compounds can exert their biological effects by interacting with DNA. These interactions can include binding to the DNA grooves or cleaving the DNA strands (nuclease activity), which can be a mechanism for anticancer agents. nih.govrsc.org

Methods to study these interactions include:

Spectroscopic Techniques: Changes in the absorption or fluorescence spectra of a compound in the presence of DNA can indicate binding.

Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of a compound can suggest intercalation between DNA base pairs.

Gel Electrophoresis: This technique is used to assess the ability of a compound to cleave plasmid DNA. The conversion of the supercoiled form of DNA to nicked or linear forms indicates nuclease-like activity. researchgate.net

Studies have shown that metal complexes of some N-substituted sulfonamides can bind to DNA and exhibit nuclease activity, demonstrating the potential of the sulfonamide scaffold in designing DNA-targeting agents. nih.gov However, research specifically detailing the DNA interaction and nuclease activity of this compound itself is not present in the reviewed literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2,4 Dichlorophenyl Ethanesulfonamide Analogs

Elucidation of Key Pharmacophore Features for Target Interaction

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. For N-(2,4-dichlorophenyl)ethanesulfonamide and its analogs, several key pharmacophoric features have been identified as crucial for their biological response.

The fundamental components of the pharmacophore for this class of compounds generally include:

An aromatic ring system, in this case, the 2,4-dichlorophenyl group.

A sulfonamide linker (-SO₂NH-).

An alkyl or aryl group attached to the sulfonyl end, which is an ethyl group in the parent compound.

Studies on related sulfonamide-containing molecules have demonstrated that the spatial arrangement of these features is critical. For instance, in analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, the sulfonamide linker is essential for activity. nih.gov The tetrahedral geometry of the sulfur atom positions the connected aromatic ring in an optimal orientation for interactions, such as π-π stacking with amino acid residues like phenylalanine in the target's binding pocket. nih.gov The N-H group of the sulfonamide often acts as a hydrogen bond donor, a common and critical interaction in many ligand-receptor complexes. drugdesign.org The dichlorinated phenyl ring also plays a significant role, likely participating in hydrophobic interactions within the target protein. The specific pattern of chlorination (2,4-dichloro) influences the electronic properties and conformation of the molecule, which in turn affects its binding affinity.

Impact of Substituents on Aromatic Rings on Biological Potency and Selectivity

Systematic modification of the aromatic rings in sulfonamide analogs has provided deep insights into the structure-activity relationships. The nature, position, and electronic properties of substituents can dramatically influence both the potency and selectivity of these compounds.

For analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, substitutions at position 4 of a benzene (B151609) ring were associated with higher transcriptional activity, while substitutions at position 2 contributed to tighter packing and enhanced activity. nih.gov For instance, the introduction of a bromine atom at position 4 of an aromatic ring in some analogs resulted in higher affinity, potentially by enabling a weak hydrogen bond with the backbone nitrogen of a phenylalanine residue. nih.gov

| Analog Series | Substituent Position | Substituent Type | Observed Effect on Potency/Affinity | Potential Rationale |

|---|---|---|---|---|

| Benzenesulfonamide (B165840) Analogs | Position 4 | Bromine | Increased Affinity | Formation of a weak hydrogen bond with Phe282. nih.gov |

| Benzenesulfonamide Analogs | Position 2 | Various | Aided in tighter packing and activity. nih.gov | Improved van der Waals interactions within the binding pocket. |

| 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives | Phenyl Ring | Nitro (electron-withdrawing) | Weaker antimigration effect. mdpi.com | Alteration of electronic properties disfavorable for target interaction. |

| 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives | Phenyl Ring | Methoxy (electron-donating) | Stronger antimigration effect. mdpi.com | Favorable electronic contribution to binding. |

Role of the Sulfonamide Linker in Mediating Activity and Binding Affinity

The sulfonamide linker is a cornerstone of the biological activity in this class of compounds. Its role extends beyond simply connecting two parts of the molecule; it is an active participant in the binding process.

Research has unequivocally shown that the sulfonamide linker is critical for the activity of many related compounds. nih.gov When the sulfonamide linker in an analog of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide was replaced with an amide linker, a complete loss of significant transactivation activity was observed. nih.gov This is because the substitution changes the geometry of the atom connecting to the aromatic ring. The sulfur atom in a sulfonamide has a tetrahedral geometry, which is crucial for placing the aromatic ring in the correct position for favorable π-π interactions with the target protein. nih.gov In contrast, the carbonyl carbon of an amide linker is sp² hybridized and planar, which prevents the aromatic ring from achieving the optimal orientation for binding. nih.gov

Furthermore, the two oxygen atoms of the sulfonamide group are key binding motifs, often mimicking the α-keto amide of natural ligands and engaging in highly conserved CH···O=S interactions with the protein. nih.gov The N-H group of the sulfonamide is also a critical hydrogen bond donor. drugdesign.org The acidic nature of this proton can be modulated by substituents on the aromatic rings, thereby fine-tuning the binding affinity.

| Linker Type | Key Atom Geometry | Impact on Aromatic Ring Orientation | Observed Biological Activity |

|---|---|---|---|

| Sulfonamide (-SO₂NH-) | Tetrahedral (Sulfur) | Optimal for π-π stacking and hydrophobic interactions. nih.gov | Essential for high potency. nih.govnih.gov |

| Amide (-CONH-) | Trigonal Planar (Carbon) | Suboptimal, prevents favorable interactions. nih.gov | Loss of significant activity. nih.gov |

Conformational Analysis and its Influence on Bioactivity

The biological activity of flexible molecules like this compound is critically dependent on their three-dimensional conformation. emory.edu Conformational analysis aims to understand the spatial arrangement of atoms in a molecule and how this arrangement influences its interaction with a biological target.

For N-(2,4-dichlorophenyl)benzenesulfonamide, a closely related structure, crystallographic studies have shown that the two aromatic rings are significantly tilted relative to each other, with dihedral angles of 70.8° and 74.8° in the two independent molecules found in the asymmetric unit. nih.gov This non-planar conformation is a key aspect of its structure. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of the target protein is a prerequisite for biological activity.

Structural modifications that constrain the rotation of the aryl rings can lead to reduced affinity and potency. nih.gov This may indicate that such constraints either lock the molecule in a suboptimal orientation for receptor interaction or introduce unfavorable steric clashes with the receptor. nih.gov Therefore, a certain degree of conformational flexibility is often required for the molecule to adapt to the binding site. The interplay between different possible conformations and their respective energy levels determines the conformational preference of the molecule in solution and, ultimately, its bioactive conformation.

Derivation of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.com QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for their biological effects. sysrevpharm.org

For sulfonamide derivatives, QSAR studies have been employed to identify key molecular descriptors that correlate with their activity. These descriptors can be categorized into several types, including:

Topological descriptors: Related to the two-dimensional structure and connectivity of atoms.

Geometrical descriptors: Describing the three-dimensional shape and size of the molecule.

Electronic descriptors: Quantifying the electronic properties, such as charge distribution and polarizability.

Hydrophobic descriptors: Such as the partition coefficient (log P), which relates to the molecule's lipophilicity.

A typical QSAR model for a series of this compound analogs would be represented by a mathematical equation where the biological activity (e.g., IC₅₀) is a function of one or more of these descriptors. For example, a model might show that increased hydrophobicity and specific electronic properties of the substituents on the dichlorophenyl ring are positively correlated with increased potency. The development of robust QSAR models relies on a diverse set of compounds with a wide range of biological activities. researchgate.net These models can then guide the rational design of new, more potent analogs by predicting their activity before synthesis, thereby saving time and resources. nih.gov

Computational Chemistry and in Silico Approaches in the Discovery and Optimization of N 2,4 Dichlorophenyl Ethanesulfonamide Based Research Candidates

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting how a ligand like N-(2,4-dichlorophenyl)ethanesulfonamide might interact with a biological target, such as a protein or enzyme.

Information regarding the specific binding modes and conformations of this compound with any particular protein target is not available in the reviewed literature. Such a study would typically reveal the three-dimensional orientation of the compound within the active site of a target protein, highlighting its key spatial arrangements that facilitate binding.

Without specific docking studies, the binding affinities and interaction energies for this compound cannot be reported. This analysis quantifies the strength of the interaction between the ligand and its target, often expressed in terms of binding energy (e.g., in kcal/mol). Lower binding energies typically indicate a more stable and potent interaction.

The identification of critical amino acid residues within a target's binding pocket that interact with this compound is contingent on molecular docking studies. These studies would pinpoint specific interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces, between the compound and the amino acids, which are essential for molecular recognition and binding.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties.

Specific DFT calculations detailing the electronic structure of this compound are not found in the available research. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive.

While DFT is a powerful tool for predicting spectroscopic properties like infrared (IR), Raman, and NMR spectra, specific computational studies providing these predictions for this compound have not been identified. Such theoretical spectra are often calculated to complement and aid in the interpretation of experimental spectroscopic data.

Conformational Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations that are complementary to a biological target. Conformational analysis of this compound is a critical step in understanding its potential interactions and guiding further design. This exploration involves identifying low-energy, stable conformations and understanding the energy barriers between them.

The conformational flexibility of this compound primarily arises from the rotation around several key single bonds: the ethanesulfonyl C-S bond, the S-N sulfonamide bond, and the N-C bond connecting to the dichlorophenyl ring. The rotation around the C-S bond leads to staggered and eclipsed conformers, with staggered arrangements being energetically favored to minimize steric hindrance.

Computational methods, such as molecular mechanics calculations and quantum mechanics-based potential energy surface scans, are employed to systematically map the conformational landscape. These calculations generate data on the relative energies of different conformers.

Table 1: Illustrative Conformational Analysis of Key Dihedral Angles in this compound

| Dihedral Angle | Description | Angle (Degrees) | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|---|

| C-S-N-C | Orientation of aryl group relative to ethyl group | ~60° | 0.0 | A stable, low-energy conformer |

| C-S-N-C | Orientation of aryl group relative to ethyl group | ~180° | 0.2 | Another stable conformer |

| S-N-C-C(ortho) | Orientation of N-H bond relative to ortho-Cl | ~0° (syn) | 0.0 | Favored conformation due to potential intramolecular interactions |

| S-N-C-C(ortho) | Orientation of N-H bond relative to ortho-Cl | ~180° (anti) | >2.0 | Higher energy due to steric clash with the sulfonamide oxygen |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govnih.gov This approach distills complex molecular structures into a simplified model of key interaction points, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). mdpi.com These models serve as powerful 3D search queries for identifying novel molecules with the potential for similar biological activity from large chemical databases, a process known as virtual screening. nih.gov

For a research program involving this compound, a pharmacophore model could be developed using two primary strategies:

Ligand-Based Modeling: If a set of known active analogs exists, their common chemical features and spatial arrangements can be aligned to derive a consensus pharmacophore.

Structure-Based Modeling: If the 3D structure of the biological target is known (e.g., from X-ray crystallography), the key interaction points between the target and a bound ligand can be directly mapped to create a pharmacophore model.

A hypothetical pharmacophore model for an this compound-based candidate would likely include an aromatic ring feature for the dichlorophenyl group, an HBD feature for the sulfonamide N-H, and HBA features for the two sulfonamide oxygens.

Table 2: Hypothetical Pharmacophore Model for a this compound Analog

| Feature ID | Feature Type | Geometric Constraint (Relative to AR1) |

|---|---|---|

| AR1 | Aromatic Ring | Reference Feature |

| HBD1 | Hydrogen Bond Donor | Distance: 4.5 - 5.0 Å |

| HBA1 | Hydrogen Bond Acceptor | Distance: 3.8 - 4.3 Å |

| HBA2 | Hydrogen Bond Acceptor | Distance: 4.0 - 4.5 Å |

This model can then be used to screen databases containing millions of compounds. The virtual screening process filters these libraries, retaining only those molecules that match the pharmacophore's features and geometric constraints. mdpi.com The resulting "hits" are a much smaller, enriched subset of compounds with a higher probability of being active, which can then be prioritized for experimental testing.

Molecular Dynamics (MD) Simulations for Ligand-Protein Dynamic Interactions

While molecular docking provides a static snapshot of how a ligand might bind to a protein, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the complex movements and interactions of the ligand-protein system over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary. researchgate.net This technique is invaluable for assessing the stability of a proposed binding pose, understanding the role of water molecules, and calculating binding free energies. mdpi.comresearchgate.net

In the context of this compound research, once a promising ligand-protein complex is identified (e.g., via docking), an MD simulation can be performed to validate the interaction. Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the binding mode is stable.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are flexible or rigid. High fluctuations in certain protein loops, for instance, might indicate a conformational change upon ligand binding.

Hydrogen Bond Analysis: The simulation allows for the tracking of hydrogen bonds between the ligand and protein, calculating their occupancy (the percentage of time the bond exists) to identify the most critical interactions for binding affinity.

Table 3: Exemplary Output from a 100 ns MD Simulation of this compound Bound to a Target Protein

| Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD (average) | 1.2 ± 0.3 Å | The ligand remains stably bound in the binding pocket. |

| Protein Backbone RMSD (average) | 1.8 ± 0.4 Å | The overall protein structure is stable during the simulation. |

| Key Hydrogen Bond 1 (Sulfonamide N-H to Asp125) | 85% Occupancy | A highly stable and critical interaction for binding. |

| Key Hydrogen Bond 2 (Sulfonamide O to Arg80) | 65% Occupancy | A significant, moderately stable interaction. |

| MM/GBSA Binding Free Energy | -45.5 kcal/mol | Indicates a favorable and strong binding affinity. |

These detailed insights from MD simulations are crucial for understanding the physical basis of molecular recognition and for optimizing lead compounds to improve their binding affinity and residence time.

Application of Artificial Intelligence (AI) and Machine Learning in Computational Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by leveraging large datasets to build predictive models, thereby accelerating the design-test-learn cycle. nih.govnih.gov These technologies can be applied at nearly every stage of the drug design process, from target identification to lead optimization and preclinical studies. wiley.commdpi.com

For a project centered on this compound, AI and ML could be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be trained on a dataset of synthesized analogs and their measured biological activities. The resulting QSAR model can then predict the activity of new, unsynthesized molecules, helping chemists decide which compounds to synthesize next.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial. ML models trained on extensive ADMET databases can provide early warnings for compounds likely to have poor pharmacokinetic profiles or toxicity issues, saving significant resources. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules optimized for multiple properties simultaneously, such as high potency against the target, selectivity over other proteins, and desirable ADMET properties.

Table 4: Example of a Dataset for Training a QSAR Model for this compound Analogs

| Compound ID | Molecular Weight | LogP | Number of H-Bond Donors | Experimental Activity (IC50, nM) |

|---|---|---|---|---|

| Analog-1 | 284.15 | 3.1 | 1 | 120 |

| Analog-2 | 298.18 | 3.5 | 1 | 85 |

| Analog-3 | 312.16 | 3.3 | 2 | 55 |

| Analog-4 | 327.21 | 3.8 | 1 | 30 |

The integration of AI/ML allows research teams to explore chemical space more intelligently, prioritize experiments more effectively, and reduce the time and cost associated with bringing a new therapeutic candidate forward. nih.gov

Integration of In Silico and Experimental Data for Research Acceleration

The most effective and rapid progress in drug discovery is achieved through a tight integration of computational (in silico) and experimental (e.g., in vitro, in vivo) approaches. nih.gov This synergistic relationship creates a powerful, iterative cycle where computational predictions guide experimental work, and experimental results, in turn, are used to refine and improve the computational models.

In a research program based on this compound, this integrated workflow would proceed as follows:

In Silico Design & Prioritization: Computational tools like virtual screening and AI-based models are used to identify or design a set of promising compounds. MD simulations can be used to vet the most promising candidates by assessing their binding stability.

Experimental Validation: The top-ranked virtual hits are synthesized and tested in relevant biological assays (in vitro) to determine their actual activity and properties.

Data-Driven Model Refinement: The new experimental data are fed back into the computational workflow. For example, the activities of the newly synthesized compounds are added to the QSAR training set, improving the model's predictive accuracy for the next round of design.

Iterative Optimization: The refined models are used to design a new set of compounds with predicted improvements in potency, selectivity, or ADMET properties. This cycle of computational design, experimental testing, and model refinement is repeated to systematically optimize the lead compound.

This iterative process ensures that resources are focused on the most promising avenues of research, accelerating the journey from an initial hit molecule to a fully optimized research candidate.

Table 5: The Integrated In Silico-Experimental Workflow

| Phase | In Silico Activities | Experimental Activities | Outcome |

|---|---|---|---|

| 1. Hit Identification | Pharmacophore modeling, virtual screening of large databases. | - | A list of 50-100 virtual hits. |

| 2. Hit Validation | Molecular docking and initial binding energy calculations. | Synthesis and primary in vitro screening of top 20 hits. | Confirmation of 3-5 active compounds (hits). |

| 3. Hit-to-Lead | Build initial QSAR models, run MD simulations on confirmed hits. | Secondary assays, initial ADMET profiling. | Selection of a lead series with a validated binding mode. |

| 4. Lead Optimization | Predictive QSAR and AI-driven ADMET models to design analogs. | Synthesis and testing of new analogs to build SAR. | Iterative improvement of potency, selectivity, and PK properties. |

Future Research Directions and Conceptual Frameworks for N 2,4 Dichlorophenyl Ethanesulfonamide Compounds

Exploration of Novel Biological Pathways and Uncharted Therapeutic Areas

While the broader class of sulfonamides is well-known for its antimicrobial properties, the therapeutic landscape for specific derivatives like N-(2,4-dichlorophenyl)ethanesulfonamide is far from saturated. Future research must pivot towards exploring biological pathways and disease areas where this compound has not been previously considered. The structural motifs present in this compound suggest potential interactions with a variety of biological targets beyond those involved in microbial folate synthesis.

A primary direction is the investigation of its potential as an enzyme inhibitor in non-infectious diseases. Many sulfonamide-containing compounds have demonstrated inhibitory activity against enzymes such as carbonic anhydrases, kinases, and proteases, which are implicated in cancer, neurological disorders, and metabolic diseases. nih.gov A systematic screening of this compound against diverse enzyme families could reveal unexpected activities. For instance, its activity against matrix metalloproteinases (MMPs) involved in tumor metastasis or beta-secretase 1 (BACE1) in Alzheimer's disease could be explored.

Furthermore, the compound's potential to modulate signaling pathways in cancer cells warrants investigation. Research on other novel sulfonamides has shown antitumor activity, suggesting that these compounds can interfere with critical cellular processes in cancer. acs.orgscirp.org The 2,4-dichloro substitution on the phenyl ring may enhance lipophilicity, potentially facilitating cell membrane passage and interaction with intracellular targets. Future studies should assess the effect of this compound on pathways regulating cell cycle progression, apoptosis, and angiogenesis in various cancer cell lines. The potential for activity in the central nervous system (CNS) also represents a significant uncharted area, given that the sulfonamide moiety is present in various CNS-active drugs. nih.gov

| Potential Therapeutic Area | Specific Biological Target/Pathway | Rationale for Exploration |

| Oncology | Epidermal Growth Factor Receptor (EGFR) Kinase, Matrix Metalloproteinases (MMPs) | Sulfonamide derivatives have shown promise as kinase inhibitors and anti-metastatic agents. scirp.org |

| Neurology | Carbonic Anhydrases, Beta-secretase 1 (BACE1) | The sulfonamide scaffold is a known pharmacophore for targeting enzymes implicated in neurological disorders. nih.gov |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Arylsulfonamides are known to possess anti-inflammatory properties through inhibition of key inflammatory enzymes. |

| Metabolic Disorders | 11β-hydroxysteroid dehydrogenase type 1 | Natural product-derived sulfonamides have been developed as potent inhibitors for this diabetes and obesity target. acs.org |

Development of Advanced Synthetic Methodologies for Enhanced Chemical Space Exploration

To fully explore the structure-activity relationship (SAR) of this compound, the development and application of advanced synthetic methodologies are crucial. Traditional synthesis methods, while reliable, can be time-consuming and may not be suitable for generating large, diverse libraries of analogs. nih.govnih.gov Future work should focus on adopting more efficient and versatile synthetic strategies.

Microwave-assisted organic synthesis (MAOS) represents a significant advancement over conventional heating methods. scirp.org Its application to the synthesis of this compound analogs could dramatically reduce reaction times, improve yields, and facilitate the purification of products. This high-throughput approach would enable the rapid creation of a library of derivatives with modifications at three key positions: the ethanesulfonyl group, the sulfonamide nitrogen, and the dichlorophenyl ring.

Another promising avenue is the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced safety, scalability, and product consistency. This methodology would be particularly advantageous for multi-step syntheses of more complex analogs. Furthermore, the integration of computational chemistry with synthetic planning can guide the design of novel structures with desired properties, optimizing the use of resources by prioritizing the synthesis of the most promising candidates. nih.gov Exploring combinatorial chemistry approaches, where different building blocks are systematically combined, will also be instrumental in expanding the chemical space around the core this compound scaffold.

| Synthetic Methodology | Advantages for this compound Analog Synthesis | Potential Impact on Research |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, higher yields, improved purity profiles. scirp.org | Accelerated generation of a diverse chemical library for high-throughput screening. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability, and reproducibility. | Efficient production of lead compounds and intermediates for further development. |

| Combinatorial Chemistry | Systematic generation of large, focused libraries from various building blocks. | Comprehensive exploration of structure-activity relationships (SAR). |

| Computer-Aided Synthesis Design | Prioritization of synthetic targets with high predicted activity and favorable properties. | More efficient use of synthetic resources and faster discovery of potent analogs. |

Integrated Omics Approaches for Comprehensive Mechanistic Understanding

To move beyond identifying the primary target of this compound, a holistic understanding of its cellular effects is required. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for elucidating the compound's mechanism of action at a systems level. nih.govrsc.org This approach can reveal not only the direct molecular targets but also the downstream signaling cascades and metabolic reprogramming induced by the compound.

Future research should employ these technologies to profile the molecular changes in cells or tissues upon treatment with this compound. For example, transcriptomic analysis (e.g., RNA-seq) can identify genes whose expression is significantly altered, pointing towards the pathways being modulated. mdpi.com Proteomics can then validate these findings at the protein level and identify post-translational modifications. Metabolomics can provide a snapshot of the metabolic state, revealing changes in key metabolites and pathways. nih.gov

Integrating these multi-dimensional datasets is challenging but offers unprecedented insights. nih.gov For instance, a decrease in the abundance of a specific metabolite, correlated with the downregulation of the gene encoding its synthesizing enzyme and a decrease in the corresponding protein level, would provide strong evidence for a specific pathway being targeted. This comprehensive mechanistic understanding is invaluable for predicting potential off-target effects and identifying biomarkers for efficacy. nih.gov

| Omics Technology | Information Gained | Application to this compound Research |

| Genomics | Identifies genetic variations that may influence drug response. | Can help in identifying patient populations that may respond best to treatment. |

| Transcriptomics | Measures changes in gene expression levels upon compound treatment. rsc.org | Elucidates the cellular pathways and biological processes affected by the compound. |

| Proteomics | Quantifies changes in protein abundance and post-translational modifications. | Identifies direct protein targets and downstream signaling events. |

| Metabolomics | Profiles changes in the levels of small-molecule metabolites. nih.gov | Reveals the impact of the compound on cellular metabolism and bioenergetics. |

| Integrated Analysis | Provides a holistic view of the compound's mechanism of action. nih.gov | Enables the construction of comprehensive models of drug action and identification of novel biomarkers. |

Strategic Design Principles for Next-Generation Sulfonamide Analogs with Tuned Specificity

Building on the data from SAR studies and mechanistic investigations, the strategic design of next-generation analogs of this compound with improved potency and specificity is a critical future direction. The goal is to rationally modify the parent structure to enhance interactions with the desired biological target while minimizing off-target effects.

One key design principle is structure-based drug design. If a specific protein target is identified, X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the protein in complex with the compound. nih.gov This information provides a detailed map of the binding pocket, allowing for the rational design of modifications that improve binding affinity and selectivity. For example, if the 2,4-dichlorophenyl group is found to make suboptimal hydrophobic contacts, it could be replaced with other substituted aryl groups to improve packing in the binding site.

Another important strategy is the modulation of physicochemical properties. Properties such as lipophilicity, solubility, and metabolic stability are critical for a compound's pharmacokinetic profile. nih.gov The ethanesulfonyl group, for instance, could be replaced with other small alkyl or cycloalkyl groups to fine-tune lipophilicity. The sulfonamide linker itself, while often crucial for activity, can be bioisosterically replaced to explore different geometries and hydrogen bonding patterns. nih.gov The aim is to create analogs with an optimal balance of potency, selectivity, and drug-like properties.

Methodological Innovations in Preclinical Evaluation and Translational Research Paradigms

The translation of promising preclinical candidates into clinical therapies is a major challenge in drug development. Future research on this compound and its analogs must incorporate innovative preclinical evaluation methods and embrace modern translational research paradigms to increase the probability of clinical success.

A move towards more physiologically relevant preclinical models is essential. This includes the use of 3D cell cultures (spheroids and organoids) and patient-derived xenografts (PDXs) in oncology research, which better mimic the complexity of human tumors than traditional 2D cell cultures. For CNS indications, induced pluripotent stem cell (iPSC)-derived neuronal models from patients can provide a more relevant system for testing efficacy and neurotoxicity. researchgate.net

Adopting a "One Health" perspective, which recognizes the interconnectedness of human, animal, and environmental health, could also open new avenues. mdpi.com For instance, if this compound shows broad-spectrum antiparasitic activity, its development could be aligned to treat related diseases in both humans and animals, creating a more sustainable and impactful development path. Furthermore, the principles of translational pharmacology emphasize a bidirectional flow of information between preclinical and clinical research, using biomarkers to guide development and patient selection. researchgate.net Implementing these forward-thinking paradigms will be crucial for the successful translation of this compound from a laboratory compound to a clinically valuable therapeutic agent.

Q & A

Q. What are the optimized synthetic routes for N-(2,4-dichlorophenyl)ethanesulfonamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves sulfonylation of 2,4-dichloroaniline with ethanesulfonyl chloride under controlled conditions. Key steps include:

- Reagent stoichiometry : Use a 1:1.2 molar ratio of 2,4-dichloroaniline to ethanesulfonyl chloride to minimize side reactions.

- Solvent selection : Dichloromethane or THF at 0–5°C improves yield by reducing hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Intermediates are characterized via TLC (Rf ~0.3–0.5) and 1H-NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonamide NH at δ 5.1 ppm) .

Q. How is the stability of this compound assessed under standard laboratory conditions?

Methodological Answer: Stability studies involve:

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., stable up to 150°C).

- Hydrolytic stability : Incubate in buffered solutions (pH 1–12) at 25°C and 40°C for 24–72 hours, followed by HPLC to quantify degradation products .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) for 48 hours; monitor via UV spectroscopy for absorbance shifts .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C-NMR : Identify aromatic protons (δ 6.8–7.9 ppm) and sulfonamide groups (e.g., -SO2NH- at δ 3.1–3.5 ppm for CH2).

- FT-IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bending at 1560 cm⁻¹ .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 294.0) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for anticancer activity?

Methodological Answer:

- Core modifications : Introduce electron-withdrawing groups (e.g., -CF3) at the dichlorophenyl ring to enhance electrophilicity and target binding .

- Bioisosteric replacement : Substitute the ethanesulfonamide group with trifluoromethanesulfonamide to improve metabolic stability.

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC50 values with substituent electronegativity .

Q. What mechanisms underlie the biological activity of this compound, and how are its molecular targets identified?

Methodological Answer:

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate via Western blot or LC-MS/MS proteomics .

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescent ATP analogs. IC50 values <10 µM suggest therapeutic potential .

- Computational docking : Simulate binding to ATP-binding pockets (e.g., using AutoDock Vina) to prioritize targets .

Q. How can contradictions in biological data (e.g., variable IC50 values) be resolved for this compound analogs?

Methodological Answer:

- Standardize assay conditions : Control variables like serum concentration (e.g., 10% FBS) and incubation time (48–72 hours).

- Orthogonal validation : Confirm activity via apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide flow cytometry).

- Meta-analysis : Pool data from ≥3 independent studies; use statistical tools (e.g., Cohen’s d) to quantify effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.